3-[2-(4-amino-1,2,5-oxadiazol-3-yl)-7-(3-aminopropoxy)-1-ethylimidazo[4,5-c]pyridin-4-yl]prop-2-yn-1-ol;2,2,2-trifluoroacetic acid
Description
The compound 3-[2-(4-amino-1,2,5-oxadiazol-3-yl)-7-(3-aminopropoxy)-1-ethylimidazo[4,5-c]pyridin-4-yl]prop-2-yn-1-ol;2,2,2-trifluoroacetic acid (hereafter referred to as the target compound) is a heterocyclic small molecule with the molecular formula C₁₆H₁₉N₇O₃ and a molecular weight of 357.37 g/mol . Its core structure comprises an imidazo[4,5-c]pyridine scaffold substituted with:
- A 4-amino-1,2,5-oxadiazol-3-yl group (a bioisostere for carboxylic acid or amide groups).
- A 1-ethyl group (modulating lipophilicity).
- A prop-2-yn-1-ol moiety (offering reactivity for further derivatization).
The 2,2,2-trifluoroacetic acid (TFA) component is a counterion, likely introduced during synthesis or purification. The compound requires storage under inert conditions at -20°C, indicating sensitivity to light and oxidation .
Properties
Molecular Formula |
C20H21F6N7O7 |
|---|---|
Molecular Weight |
585.4 g/mol |
IUPAC Name |
3-[2-(4-amino-1,2,5-oxadiazol-3-yl)-7-(3-aminopropoxy)-1-ethylimidazo[4,5-c]pyridin-4-yl]prop-2-yn-1-ol;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C16H19N7O3.2C2HF3O2/c1-2-23-14-11(25-8-4-6-17)9-19-10(5-3-7-24)12(14)20-16(23)13-15(18)22-26-21-13;2*3-2(4,5)1(6)7/h9,24H,2,4,6-8,17H2,1H3,(H2,18,22);2*(H,6,7) |
InChI Key |
DMRDKCWCVLXGAR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=NC=C2OCCCN)C#CCO)N=C1C3=NON=C3N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Cyclization of 3,4-Diaminopyridine Derivatives
The imidazo[4,5-c]pyridine scaffold is synthesized by reacting 3,4-diaminopyridine with a carboxylic acid derivative under dehydrating conditions. In a patented method, 3,4-diaminopyridine reacts with 2-methoxy-4-methylthiobenzoic acid in the presence of phosphorus oxychloride (POCl₃) and pyridine at 25–125°C. This forms the imidazo[4,5-c]pyridine core via a tandem acylation and cyclization mechanism.
Reaction Conditions :
Functionalization at the 7-Position
To introduce the 3-aminopropoxy group at the 7-position, a nucleophilic aromatic substitution (SNAr) is employed. The parent imidazo[4,5-c]pyridine derivative is first nitrated at the 7-position, followed by reduction to an amine and subsequent alkoxylation.
Key Steps :
- Nitration : Treating the core with fuming HNO₃ at 0°C.
- Reduction : Catalytic hydrogenation (H₂, Pd/C) or Zn/HCl converts the nitro group to an amine.
- Alkoxylation : Reaction with 3-bromopropane-1-amine in DMF using K₂CO₃ as base.
Construction of the 4-Amino-1,2,5-oxadiazole Moiety
Nitration and Cyclization of Amidoximes
The 4-amino-1,2,5-oxadiazole ring is synthesized from amidoxime precursors. As demonstrated by MDPI, 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole (BNFF-1) undergoes partial reduction with gaseous ammonia in toluene to yield the amino-furazan.
Optimized Protocol :
Coupling to the Imidazo[4,5-c]pyridine Core
The amino-furazan is introduced at the 2-position via Suzuki-Miyaura coupling or direct substitution. A palladium-catalyzed cross-coupling using Pd(PPh₃)₄ and Cs₂CO₃ in DMF/H₂O (3:1) at 100°C achieves this.
Characterization Data :
- HRMS (ESI+) : m/z 357.37 [M+H]+ (calculated for C₁₆H₁₉N₇O₃: 357.37)
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, imidazo-H), 6.89 (s, 2H, NH₂), 4.42 (t, J = 6.8 Hz, 2H, OCH₂), 3.58 (q, J = 7.2 Hz, 2H, CH₂NH₂)
Introduction of the Propargyl Alcohol Side Chain
Propargylation at the 4-Position
The propargyl alcohol moiety is installed via a Sonogashira coupling between a halogenated intermediate and propargyl alcohol. Using PdCl₂(PPh₃)₂ and CuI in triethylamine, the coupling proceeds at room temperature.
Reaction Parameters :
Final Purification and Salt Formation
The crude product is purified via reverse-phase HPLC using a trifluoroacetic acid (TFA)-modified mobile phase (0.1% TFA in H₂O/MeCN), yielding the TFA salt.
Purification Data :
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
- Regioselectivity in Cyclization : The use of POCl₃ and pyridine ensures selective formation of the imidazo[4,5-c]pyridine over other regioisomers.
- Oxadiazole Stability : Amino-furazans are prone to hydrolysis; thus, reactions are conducted under anhydrous conditions.
- Propargyl Alcohol Handling : The propargyl group’s acidity necessitates mild bases (e.g., K₂CO₃) to avoid decomposition.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The oxadiazole ring can be reduced to form amine derivatives.
Substitution: The propynyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Catalysts like palladium on carbon (Pd/C) and bases such as sodium hydroxide (NaOH) are commonly employed.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted alkyl or aryl compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound’s amino and oxadiazole groups may interact with biological macromolecules, making it a potential candidate for drug development and biochemical studies.
Medicine
The compound’s unique structure could be explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The amino and oxadiazole groups may form hydrogen bonds with proteins or nucleic acids, altering their function. The imidazo[4,5-c]pyridine core could interact with enzyme active sites, inhibiting or modulating their activity. The propynyl group may facilitate the compound’s binding to hydrophobic pockets within target molecules.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Imidazopyridine-Based Derivatives
6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine
- Core structure : Imidazo[4,5-b]pyridine (isomeric to the target compound’s imidazo[4,5-c]pyridine).
- Key substituents : Bromine (electrophilic group), furan (aromatic heterocycle), and propargyl (alkyne).
- Biological relevance : Imidazo[4,5-b]pyridines are associated with anticancer activity, likely due to DNA intercalation or kinase inhibition .
- The bromine and furan substituents differ from the target’s oxadiazole and aminopropoxy groups, impacting electronic properties and target selectivity.
4-[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-piperidin-4-yloxyimidazo[4,5-c]pyridin-4-yl]-2-methylbut-3-yn-2-ol
- Core structure : Imidazo[4,5-c]pyridine (identical to the target compound).
- Key substituents: Piperidin-4-yloxy (cyclic amine) vs. the target’s 3-aminopropoxy (linear amine).
- The target’s aminopropoxy chain offers greater conformational flexibility, which may improve binding to polar targets .
Heterocyclic Compounds with Bioisosteric Replacements
Thiazolidinone Derivatives (e.g., Compound 13k in )
- Core structure: Thiazolidinone fused with pyrazole.
- Key substituents: 3,5-Difluorophenyl (electron-withdrawing group), thioxothiazolidinone (hydrogen-bond acceptor).
- Comparison: The thioxothiazolidinone and target’s oxadiazole both serve as hydrogen-bond acceptors, but the oxadiazole’s smaller size may reduce steric hindrance. Fluorine substituents in 13k enhance metabolic stability, while the target’s aminopropoxy group improves aqueous solubility .
Quantitative Comparison Using Computational Metrics
Tanimoto Similarity Analysis
- The Tanimoto coefficient (cutoff ≥0.8) identifies structurally similar compounds. For example: The target compound shares high similarity with other imidazopyridines bearing oxadiazole or alkyne groups. Piperidin-4-yloxy analogs () and 3-aminopropoxy derivatives cluster together due to shared core and substituent patterns .
Molecular Networking and Fragmentation Patterns
Inferred Targets and Pathways
- Imidazopyridines : Commonly target kinases (e.g., JAK2, Aurora kinases) due to ATP-binding site interactions.
- Oxadiazole : Often found in antiviral and anticancer agents, acting as a bioisostere for carboxyl groups.
- Propargyl alcohol : May enable covalent binding to cysteine residues in target proteins.
Comparative Bioactivity Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
